(S)-2-METHYLPYRROLIDINE

説明

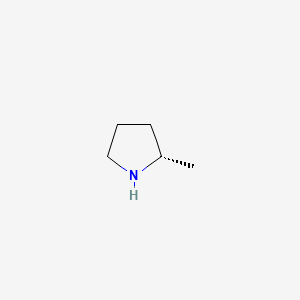

(S)-2-Methylpyrrolidine is a chiral amine with the molecular formula C5H11N It is a five-membered ring structure containing a nitrogen atom and a methyl group attached to the second carbon

準備方法

Synthetic Routes and Reaction Conditions

(S)-2-Methylpyrrolidine can be synthesized through several methods. One common approach involves the reduction of 2-methylpyrrolidin-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another method includes the catalytic hydrogenation of 2-methylpyrrole in the presence of a suitable catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methylpyrrole. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting material.

化学反応の分析

Types of Reactions

(S)-2-Methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: N-substituted derivatives of this compound.

科学的研究の応用

Pharmaceutical Applications

Chiral Building Block in Drug Synthesis

(S)-2-Methylpyrrolidine is widely recognized as a crucial chiral building block in the synthesis of pharmaceuticals. Its chirality enhances the efficacy and selectivity of drug formulations, particularly those targeting the central nervous system. It is employed in synthesizing compounds with specific spatial arrangements necessary for biological activity .

Case Study: Central Nervous System Drugs

Research has highlighted the use of this compound in developing drugs for neurological disorders. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, potentially leading to novel treatments for conditions such as depression and anxiety .

Organic Chemistry Reactions

Versatile Reagent

In organic synthesis, this compound serves as a versatile reagent that improves reaction outcomes compared to non-chiral counterparts. It facilitates asymmetric reactions, leading to the production of enantiomerically pure compounds essential for pharmaceutical applications .

Table: Comparison of Reaction Outcomes

| Reaction Type | Non-Chiral Reagent Outcome | This compound Outcome |

|---|---|---|

| Asymmetric Synthesis | Racemic Mixture | Enantiomerically Pure Product |

| Catalytic Reactions | Low Selectivity | High Selectivity |

Agrochemical Applications

Synthesis of Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, where its chiral nature contributes to the development of effective pesticides and herbicides. The ability to create enantiomerically pure products is crucial for enhancing the efficacy and reducing environmental impact .

Case Study: Herbicide Development

Research indicates that this compound derivatives have been explored as potential herbicides. Studies demonstrate their selective action against specific weed species while minimizing harm to crops, highlighting their utility in sustainable agriculture practices.

Neuroscience Research

Potential Neuroprotective Effects

Recent studies have investigated this compound for its neuroprotective properties. Preliminary findings suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table: Neuroprotective Studies Overview

| Study Focus | Findings |

|---|---|

| Alzheimer's Disease Model | Reduced neuronal apoptosis |

| Parkinson's Disease Model | Improved motor function in treated subjects |

Industrial Applications

Chiral Ionic Liquids

this compound is being explored for its potential in developing chiral ionic liquids, which possess unique properties like high thermal stability and good conductivity. These materials could find applications in various industrial processes, including catalysis and solvent systems .

作用機序

The mechanism of action of (S)-2-Methylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and affect physiological processes.

類似化合物との比較

Similar Compounds

®-2-Methylpyrrolidine: The enantiomer of (S)-2-Methylpyrrolidine, differing in the spatial arrangement of atoms.

Pyrrolidine: A structurally similar compound lacking the methyl group.

N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in asymmetric synthesis and in the development of enantioselective catalysts. The presence of the methyl group also influences its reactivity and interaction with biological targets, making it distinct from other pyrrolidine derivatives.

生物活性

(S)-2-Methylpyrrolidine is a chiral compound belonging to the pyrrolidine family, which has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound exhibits a range of biological activities and serves as a versatile scaffold in drug discovery. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a five-membered ring structure with one nitrogen atom and four carbon atoms. The chirality of the molecule contributes to its biological activity, as stereochemistry plays a crucial role in the interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to inhibit enzymes involved in DNA damage repair processes, making it a potential candidate for cancer therapy .

- Cellular Effects : It exhibits antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties. These effects are mediated through its ability to modulate cellular pathways and gene expression.

- Pharmacokinetics : The physicochemical properties suggest good bioavailability, which is critical for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : It has been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific kinases involved in cell cycle regulation .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects:

- Animal Studies : In rodent models, it has been shown to reduce neuroinflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated a series of pyrrolidine derivatives, including this compound, for their anticancer activity. The results demonstrated that modifications to the pyrrolidine ring could enhance selectivity and potency against cancer cells. This highlights the importance of structure-activity relationships (SAR) in drug design .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| Derivative A | HeLa | 10 | Kinase inhibition |

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on monoamine oxidase (MAO), an enzyme linked to mood regulation. The compound showed promising inhibition rates, suggesting its potential use in treating depression .

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various pharmacological applications:

- Drug Development : It serves as a building block for synthesizing pharmaceuticals, including nicotine derivatives and other psychoactive compounds .

- Therapeutic Potential : Its role in inhibiting key enzymes positions it as a candidate for developing treatments for cancer and neurodegenerative diseases.

特性

IUPAC Name |

(2S)-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHPCLZJAFCTIK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59335-84-1 | |

| Record name | (2S)-2-Methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the chirality of (S)-2-methylpyrrolidine influence its interaction with biological targets?

A1: While the provided research doesn't focus on specific biological targets of this compound itself, one study highlights its significance as a product of enzymatic reduction. The study examines NADPH-dependent oxidoreductases that exhibit S-selectivity towards 2-methylpyrroline, converting it to this compound with high enantiomeric excess []. This selectivity emphasizes the importance of chirality in enzyme-substrate interactions, suggesting that this compound might interact differently with chiral biological targets compared to its enantiomer.

Q2: Can you elaborate on the role of this compound in the context of dielectrically controlled resolution?

A2: Research demonstrates the dielectrically controlled resolution (DCR) of (RS)-2-methylpyrrolidine using (R,R)-tartaric acid []. This resolution relies on the preferential crystallization of diastereomeric salts formed between the enantiomers of 2-methylpyrrolidine and (R,R)-tartaric acid in solvents with varying dielectric constants (∈). By adjusting the solvent composition, researchers achieved preferential resolution of (R)- or this compound. This highlights the influence of solvent polarity and chiral interactions on the separation of enantiomers.

Q3: What are the advantages of using ion-exchange resins for downstream processing of this compound?

A4: A study demonstrated the effectiveness of ion-exchange resins for recovering this compound produced via enzymatic reduction of 2-methylpyrroline []. Cation exchange resins, specifically, exhibited high recovery capacities without requiring pretreatment steps. This approach simplifies the downstream processing, leading to a more efficient and cost-effective method for obtaining high-purity this compound.

Q4: How does the stereochemistry of Rovatirelin Hydrate, a molecule containing the this compound moiety, influence its anti-hypothermic activity?

A5: Research on Rovatirelin Hydrate, a thyrotropin-releasing hormone (TRH) mimetic, highlights the critical role of stereochemistry in its biological activity []. Among all 16 stereoisomers synthesized, only the isomer with the (S)-configuration at the 2-position of the 2-methylpyrrolidine moiety exhibited significant anti-hypothermic effects comparable to the lead compound. This study emphasizes the importance of specific stereochemical arrangements for optimal biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。